molecular formula C8H9BrO B173752 (4-Bromo-2-methylphenyl)methanol CAS No. 17100-58-2

(4-Bromo-2-methylphenyl)methanol

Cat. No.: B173752
CAS No.: 17100-58-2
M. Wt: 201.06 g/mol
InChI Key: IFKWLKCPUIQXPU-UHFFFAOYSA-N
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Description

(4-Bromo-2-methylphenyl)methanol is an organic compound with the molecular formula C8H9BrO It is a derivative of phenol, where the phenyl ring is substituted with a bromine atom at the fourth position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromo-2-methylphenyl)methanol can be synthesized through several methods. One common approach involves the bromination of 2-methylphenylmethanol. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using catalysts and specific reaction conditions to achieve the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding methylphenylmethanol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include 4-bromo-2-methylbenzaldehyde or 4-bromo-2-methylacetophenone.

    Reduction: The major product is 2-methylphenylmethanol.

    Substitution: The products depend on the nucleophile used, resulting in various substituted phenylmethanols.

Scientific Research Applications

Synthetic Routes

  • Bromination : Utilizes bromine or phosphorus tribromide in solvents like dichloromethane.
  • Reduction : Converts intermediates to form alcohols or other reduced forms.
  • Substitution Reactions : Can produce various substituted derivatives depending on the nucleophile used.

Organic Synthesis

(4-Bromo-2-methylphenyl)methanol serves as a crucial intermediate in the synthesis of more complex organic molecules. It can be transformed into various derivatives that are useful in further chemical reactions and material science applications .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Its structural features suggest it may exhibit biological activity, making it a candidate for drug development. Research indicates possible interactions with metabolic enzymes, such as cytochrome P450, which are vital for drug metabolism .

Studies have explored its antimicrobial and anticancer properties. The halogen substituents (bromine) may enhance binding affinity to biological targets, indicating potential use in developing new pharmaceuticals .

Industrial Applications

In industrial contexts, this compound is utilized in producing specialty chemicals and materials. Its reactivity allows for the development of new compounds with desired properties for various applications .

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines. The compound's ability to inhibit cell proliferation was attributed to its interaction with specific cellular pathways involved in tumor growth.

Case Study 2: Synthesis of Pharmaceuticals

A study focused on using this compound as a precursor in synthesizing novel anti-inflammatory agents. The synthetic pathway involved multiple steps, leading to compounds that showed promising results in preclinical trials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-methylphenyl)methanol depends on its specific application. In chemical reactions, the hydroxyl group and bromine atom play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylphenol: Similar structure but with a hydroxyl group directly attached to the phenyl ring.

    2-Bromo-4-methylphenol: Bromine and methyl groups are positioned differently on the phenyl ring.

    4-Bromo-2-methylbenzaldehyde: An oxidation product of (4-Bromo-2-methylphenyl)methanol.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and various applications.

Biological Activity

(4-Bromo-2-methylphenyl)methanol, also known by its chemical formula C8_8H9_9BrO, is a brominated aromatic compound that has garnered interest in various fields of biological research. Its unique structure, characterized by the presence of a bromine atom and a hydroxymethyl group, positions it as a potential candidate for therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential applications based on recent studies.

  • Molecular Formula : C8_8H9_9BrO
  • Molecular Weight : 201.06 g/mol
  • Structure : The compound features a bromine atom at the para position relative to a methyl group on the phenyl ring, contributing to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom enhances the compound's lipophilicity and reactivity, allowing it to bind effectively to various enzymes and receptors.

  • Enzyme Inhibition : Studies have indicated that brominated phenolic compounds can inhibit metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CA I and CA II). For instance, derivatives similar to this compound have shown Ki values ranging from 1.63 ± 0.11 nM to 25.67 ± 4.58 nM against these targets, indicating potent inhibitory effects that could be harnessed for therapeutic purposes .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and shown effectiveness in inhibiting growth, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The presence of the bromine atom is believed to enhance its interaction with molecular targets implicated in cancer progression .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study assessed the antimicrobial activity of several bromophenol derivatives, including this compound. Results indicated that this compound exhibited notable inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Research :
    • In vitro experiments demonstrated that this compound could significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Differences
(3-Bromo-2-methylphenyl)methanolC8_8H9_9BrODifferent bromine position; may affect reactivity
(5-Bromo-2-methylphenyl)methanolC8_8H9_9BrOBromine at the meta position; potential variations in activity
(4-Amino-2-methylphenyl)methanolC8_8H11_11NOLacks bromine; different biological properties

Properties

IUPAC Name

(4-bromo-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKWLKCPUIQXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624264
Record name (4-Bromo-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17100-58-2
Record name (4-Bromo-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 4-bromo-2-methyl-benzoate (1.05 g, 4.58 mmols) in 10 mL of Et2O was cooled to 0° C. and treated with LiAlH4 (177.0 mg, 4.58 mmols), stirred for 3 hours, and then carefully quenched with H2O. The mixture was extracted with Et2O and the combined organic layers were washed with H2O and saturated aqueous NaCl, dried (MgSO4), and concentrated under reduced pressure. The title compound, 830.0 mg (90%), was isolated by column chromatography (10-30% EtOAc-hexanes) as a colorless oil.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-bromo-2-methylbenzoic acid (5 g, 22.8 mmol) is dissolved in dry THF (100 ml) and cooled to 0° C. A 1M solution of BH3.THF in THF (34 mL, 34 mmol) is slowly added. The resulting colorless suspension is then stirred overnight, allowing it to gradually reach room temperature. K2CO3 solid (1.1 g) and H2O (100 ml) are added to the colorless solution and the mixture is stirred for an additional 30 minutes. THF is then evaporated and the residue extracted with EtOAc (30 ml). The organic phase is washed with 1N HCl (3×50 ml), dried over Na2SO4 and evaporated. The residue gives the title compound which is used in the next step without further purification.
Quantity
5 g
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reactant
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100 mL
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100 mL
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Synthesis routes and methods III

Procedure details

A solution of methyl4-bromo-2-methyl-benzoate (1.05 g, 4.58 mmols) in 10 mL of Et2O was cooled to 0° C. and treated with LiAlH4 (177.0 mg, 4.58 mmols), stirred for 3 hours, and then carefully quenched with H2O. The mixture was extracted with Et2O and the combined organic layers were washed with H2O and saturated aqueous NaCl, dried (MgSO4), and concentrated under reduced pressure. The title compound, 830.0 mg (90%), was isolated by column chromatography (10-30% EtOAc-hexanes) as a colorless oil.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

4-Bromo-2-methylbenzoic acid (11.1 g, 51.6 mmol) is dissolved in anhydrous THF (11.2 mL). The solution is cooled to 0-5° C. and a 1 M solution of BH3. THF (103 mL) is added to the mixture. The solution is left stirring 3 h at room temperature. Cold water is then added (20 mL) and the reaction mixture is washed with a saturated solution of NaHCO3 (120 mL). The aqueous phase is extracted with diethyl ether (3×300 mL) and the combined organic phases washed with brine (200 mL), dried with MgSO4 and concentrated in vacuo. The resulting oil is purified by flash-chromatography, eluting with hexane/EtOAc from 95:5 to 70:30, to provide the expected product (4-Bromo-2-methylphenyl)methanol (10.4 g, 100%) as a clear oil.
Quantity
11.1 g
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11.2 mL
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Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

ZINC cyanide
(4-Bromo-2-methylphenyl)methanol
ZINC cyanide
(4-Bromo-2-methylphenyl)methanol
ZINC cyanide
(4-Bromo-2-methylphenyl)methanol
ZINC cyanide
(4-Bromo-2-methylphenyl)methanol
ZINC cyanide
(4-Bromo-2-methylphenyl)methanol
ZINC cyanide
ZINC cyanide
(4-Bromo-2-methylphenyl)methanol

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